molecular formula C21H21ClN2O3 B2603005 2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)-2-methyl-N-(pyridin-2-ylmethyl)propanamide CAS No. 1286703-97-6

2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)-2-methyl-N-(pyridin-2-ylmethyl)propanamide

Cat. No.: B2603005
CAS No.: 1286703-97-6
M. Wt: 384.86
InChI Key: XOMLSAWAMYUARQ-UHFFFAOYSA-N
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Description

This compound is a propanamide derivative featuring a 4-chlorophenoxy group at the C2 position, a methyl group at the C2 carbon, and dual N-substituents: a furan-2-ylmethyl group and a pyridin-2-ylmethyl group.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)-2-methyl-N-(pyridin-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O3/c1-21(2,27-18-10-8-16(22)9-11-18)20(25)24(15-19-7-5-13-26-19)14-17-6-3-4-12-23-17/h3-13H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOMLSAWAMYUARQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N(CC1=CC=CC=N1)CC2=CC=CO2)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)-2-methyl-N-(pyridin-2-ylmethyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form 4-chlorophenoxy derivative.

    Furan-2-ylmethyl Intermediate: The next step involves the preparation of furan-2-ylmethylamine through the reaction of furfural with ammonia or an amine.

    Pyridin-2-ylmethyl Intermediate: Pyridin-2-ylmethylamine is synthesized by reacting 2-bromopyridine with a suitable amine.

    Final Coupling Reaction: The final step involves the coupling of the chlorophenoxy, furan-2-ylmethyl, and pyridin-2-ylmethyl intermediates with a suitable acylating agent under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)-2-methyl-N-(pyridin-2-ylmethyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)-2-methyl-N-(pyridin-2-ylmethyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)-2-methyl-N-(pyridin-2-ylmethyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The table below highlights key structural differences between the target compound and selected analogs:

Compound Name Core Structure Substituents (R1, R2) Key Features
Target Compound 2-methylpropanamide R1: 4-chlorophenoxy; R2: N-(furan-2-ylmethyl), N-(pyridin-2-ylmethyl) Dual heteroaromatic N-substituents; high lipophilicity
2-(4-Chlorophenoxy)-2-methyl-N-(1H-tetrazol-5-yl)propanamide (Compound 1) 2-methylpropanamide R1: 4-chlorophenoxy; R2: Tetrazole-5-yl Polar tetrazole enhances solubility; studied for DMT2/dyslipidemia
N-[3,4-(Methylenedioxy)benzyl]-2-(4-chlorophenoxy)propanamide (12b) Propanamide R1: 4-chlorophenoxy; R2: 3,4-(Methylenedioxy)benzyl Methylenedioxy group may improve CNS penetration
2-(2,4-Dichlorophenoxy)-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]propanamide Propanamide R1: 2,4-dichlorophenoxy; R2: 4-(tetrahydrofuran-2-ylmethoxy)phenyl Dichlorophenoxy increases halogen bonding; tetrahydrofuran enhances rigidity
2-(3-Cyanophenoxy)-N-(furan-2-ylmethyl)propanamide Propanamide R1: 3-cyanophenoxy; R2: Furan-2-ylmethyl Cyano group introduces polarity; single N-substituent simplifies synthesis

Pharmacological and Biopharmaceutical Profiles

  • Target Compound : The dual N-substituents (furan and pyridine) likely enhance binding to aromatic receptors or enzymes, but may reduce aqueous solubility compared to polar analogs like the tetrazole derivative .
  • Tetrazole Analog (Compound 1) : Exhibits 73% oral bioavailability in rat models, attributed to the tetrazole’s ionizable nature at physiological pH .
  • Compound 12b : Demonstrated inhibitory activity against Pseudomonas spp. (MIC: 4 µg/mL), suggesting the methylenedioxy group’s role in targeting bacterial membranes .

Physicochemical Properties

Property Target Compound Tetrazole Analog Compound 12b
Molecular Weight ~390 g/mol (estimated) 294.7 g/mol 333.1 g/mol
LogP (Predicted) ~3.5 (high lipophilicity) 2.1 3.0
Melting Point Not reported 168–170°C 101–104°C

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